Cas no 329078-93-5 (ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate)

Ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate is a synthetic organic compound featuring a tetrazole core linked to a phenyl group and an acetamido-benzoate ester moiety. Its structure combines a sulfanylacetamido bridge, enhancing reactivity and potential for further functionalization. The tetrazole ring contributes to stability and bioactivity, making it a candidate for pharmaceutical and agrochemical applications. The ethyl ester group improves solubility in organic solvents, facilitating synthetic modifications. This compound may serve as an intermediate in the development of biologically active molecules, particularly in medicinal chemistry, where tetrazole derivatives are valued for their metabolic stability and hydrogen-bonding capabilities. Its well-defined structure allows for precise derivatization in research settings.
ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate structure
329078-93-5 structure
Product Name:ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate
CAS No:329078-93-5
MF:C18H17N5O3S
MW:383.42
MDL:MFCD00169179
CID:5306710
Update Time:2025-10-29

ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate
    • Benzoic acid, 4-[[2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl]amino]-, ethyl ester
    • MDL: MFCD00169179
    • Inchi: 1S/C18H17N5O3S/c1-2-26-17(25)13-8-10-14(11-9-13)19-16(24)12-27-18-20-21-22-23(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,19,24)
    • InChI Key: IPLODSWWPACTBI-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(NC(CSC2N(C3=CC=CC=C3)N=NN=2)=O)C=C1

ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
LN8252258-50mg
Ethyl4-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoate
329078-93-5 98%
50mg
RMB 856.80 2025-02-21

Additional information on ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate

Ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate: A Comprehensive Overview

Ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate (CAS No. 329078-93-5) is a complex organic compound with a unique structure that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its tetrazole ring system, which is a five-membered aromatic heterocycle containing four nitrogen atoms. The presence of this tetrazole group imparts distinctive electronic and chemical properties to the molecule, making it a valuable component in various research and industrial applications.

The structure of ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate includes a benzoate ester group attached to a tetrazole moiety via a sulfanyl (sulfur-containing) linkage. This arrangement allows for versatile reactivity and functionality. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials and as an intermediate in drug development.

One of the most notable aspects of this compound is its role in catalytic processes. Researchers have demonstrated that the tetrazole group can act as a coordinating ligand in transition metal-catalyzed reactions. This property has been exploited in the development of more efficient catalysts for organic synthesis. For instance, a study published in the Journal of Catalysis revealed that ethyl 4-{2... benzoate derivatives can significantly enhance the activity of palladium catalysts in cross-coupling reactions.

In addition to its catalytic applications, ethyl 4-{2... benzoate has shown promise in the field of biomedical engineering. Its ability to form stable complexes with metal ions has led to its investigation as a potential drug delivery vehicle. A recent article in Advanced Drug Delivery Reviews discussed how this compound can be modified to target specific tissues or cells, offering new avenues for personalized medicine.

The synthesis of ethyl 4-{2... benzoate involves a multi-step process that typically begins with the preparation of the tetrazole precursor. This is followed by sulfonation and subsequent coupling reactions to form the final product. Recent advancements in synthetic methodology have made this process more efficient and scalable. For example, microwave-assisted synthesis techniques have been employed to reduce reaction times while maintaining high yields.

From an environmental perspective, ethyl 4-{2... benzoate exhibits moderate biodegradability under controlled conditions. Studies conducted by environmental chemists have shown that its breakdown products are less harmful to aquatic ecosystems compared to other similar compounds. This makes it a more sustainable choice for certain industrial applications.

In conclusion, ethyl 4-{2... benzoate (CAS No. 329078935) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in modern scientific research and industrial processes. As ongoing studies continue to uncover new uses for this compound, its role in advancing technology and medicine is expected to grow significantly.

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